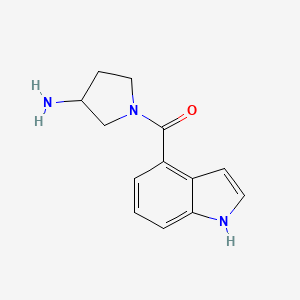

(3-Aminopyrrolidin-1-yl)(1H-indol-4-yl)methanone

Description

(3-Aminopyrrolidin-1-yl)(1H-indol-4-yl)methanone is a heterocyclic compound featuring a 3-aminopyrrolidine moiety linked via a methanone group to the 4-position of an indole ring. This structure combines the pharmacophoric elements of both pyrrolidine (a saturated five-membered ring with a secondary amine) and indole (a bicyclic aromatic system with a nitrogen atom). The compound’s unique substitution pattern at the indole 4-position distinguishes it from more common indole derivatives, such as those substituted at the 3-position (e.g., AM-2201, a synthetic cannabinoid) . Potential applications include kinase inhibition or cannabinoid receptor modulation, inferred from structural similarities to bioactive indole-pyrrolidine hybrids .

Properties

Molecular Formula |

C13H15N3O |

|---|---|

Molecular Weight |

229.28 g/mol |

IUPAC Name |

(3-aminopyrrolidin-1-yl)-(1H-indol-4-yl)methanone |

InChI |

InChI=1S/C13H15N3O/c14-9-5-7-16(8-9)13(17)11-2-1-3-12-10(11)4-6-15-12/h1-4,6,9,15H,5,7-8,14H2 |

InChI Key |

DJPZDSDAIPIIRN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1N)C(=O)C2=C3C=CNC3=CC=C2 |

Origin of Product |

United States |

Biological Activity

(3-Aminopyrrolidin-1-yl)(1H-indol-4-yl)methanone, a compound featuring a pyrrolidine and indole moiety, has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented as follows:

- Chemical Formula : C₁₁H₁₃N₃O

- CAS Number : 1282475-32-4

The structure includes an aminopyrrolidine group linked to an indole ring through a methanone functional group. This configuration is significant for its interaction with biological targets.

Research indicates that (3-Aminopyrrolidin-1-yl)(1H-indol-4-yl)methanone may exhibit activity against various biological targets, including:

- GSK-3β Inhibition : The compound has been studied as a potential inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a key player in several signaling pathways related to cell proliferation and survival. In a study, derivatives of related indole compounds showed promising inhibition profiles, with some achieving IC50 values in the nanomolar range .

- STING Pathway Modulation : The compound's structural analogs have been explored for their ability to modulate the stimulator of interferon genes (STING) pathway. A recent SAR study identified that modifications in the indole structure could enhance STING inhibition, indicating that similar modifications might benefit the biological activity of our compound .

- NETosis Regulation : There is emerging evidence that compounds with similar structures can influence NETosis, a process involved in immune response and inflammation. This suggests potential therapeutic applications in diseases characterized by excessive NET formation .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (3-Aminopyrrolidin-1-yl)(1H-indol-4-yl)methanone. Key findings include:

- Substituent Effects : Variations in the substituents on the indole and pyrrolidine rings can significantly alter potency and selectivity toward specific targets.

- Hydrogen Bonding : The presence of hydrogen bond donors and acceptors in the structure plays a vital role in binding affinity to target proteins, particularly for GSK-3β inhibitors .

Case Study 1: GSK-3β Inhibition

A series of compounds derived from indole were tested for their ability to inhibit GSK-3β. One derivative demonstrated an IC50 value of 130 nM, highlighting the importance of structural modifications in enhancing biological activity. The study utilized molecular dynamics simulations to elucidate binding modes within the ATP site of GSK-3β, providing insights into how (3-Aminopyrrolidin-1-yl)(1H-indol-4-yl)methanone could be optimized for better efficacy .

Case Study 2: STING Pathway Inhibition

In another study focusing on STING inhibitors, compounds analogous to (3-Aminopyrrolidin-1-yl)(1H-indol-4-yl)methanone were evaluated for their effects on interferon regulatory factor 3 (IRF3) phosphorylation. The most potent analog showed a half-maximal inhibitory concentration (IC50) of 11.5 nM, suggesting that similar strategies could be employed to enhance the activity of our target compound .

Scientific Research Applications

Biological Activities

The compound exhibits promising biological properties, particularly in the context of cancer research and neuropharmacology.

Anticancer Activity

Research indicates that derivatives of indole compounds, including (3-Aminopyrrolidin-1-yl)(1H-indol-4-yl)methanone, have significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain indole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. In particular, compounds similar to (3-Aminopyrrolidin-1-yl)(1H-indol-4-yl)methanone have demonstrated IC50 values ranging from 0.54 to 31.86 μM against prostate (DU-145), lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines .

Neuropharmacological Effects

The compound may also exhibit neuroprotective properties. Indole derivatives are known to modulate neurotransmitter systems and may be beneficial in treating neurodegenerative diseases. The potential for such applications is supported by studies that highlight the role of indole compounds in promoting neuronal survival and reducing oxidative stress .

Cancer Treatment

The anticancer properties of (3-Aminopyrrolidin-1-yl)(1H-indol-4-yl)methanone suggest its potential as a lead compound in the development of new chemotherapeutic agents. The ability to inhibit microtubule assembly positions it alongside established cancer drugs that target similar pathways .

Antioxidant and Antimicrobial Properties

Recent studies have indicated that indole derivatives possess antioxidant and antimicrobial activities. This broadens the therapeutic scope of (3-Aminopyrrolidin-1-yl)(1H-indol-4-yl)methanone beyond oncology to include potential applications in treating infections and oxidative stress-related disorders .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and biological differences between (3-Aminopyrrolidin-1-yl)(1H-indol-4-yl)methanone and related compounds:

| Compound | Structural Features | Physicochemical Properties | Biological Activity | Synthetic Route | Reference |

|---|---|---|---|---|---|

| (3-Aminopyrrolidin-1-yl)(1H-indol-4-yl)methanone | Pyrrolidine-3-amine linked to indole-4-yl via methanone | Data not explicitly provided; inferred moderate solubility in ethanol (similar to AM-2201) | Potential kinase/CB1 receptor modulation (hypothetical, based on indole-pyrrolidine hybrids) | Likely involves coupling of 3-aminopyrrolidine with indole-4-carbonyl intermediates | |

| AM-2201 (1-(5-Fluoropentyl)-1H-indol-3-ylmethanone) | Indole-3-yl substituted with fluoropentyl chain and naphthoyl group | White crystalline solid; ~5 mg/ml solubility in ethanol | High-affinity CB1 agonist; associated with severe neurotoxicity and no therapeutic use | Condensation of indole-3-carboxylic acid with naphthoyl chloride and fluoropentylation | |

| Compound 7b (bis-pyrazole-thienothiophene methanone) | Two 3-amino-1-phenylpyrazole units linked via thienothiophene-methanone core | mp >300°C; IR νmax 3320 (NH2), 1720 (C=O) | Not specified; structural motifs suggest kinase or antimicrobial activity | Multi-step condensation of enaminones with amino pyrazoles | |

| 4-Amino-3-(1H-indol-1-yl)phenylmethanone | Indole-1-yl linked to aminophenyl-hydroxyphenyl methanone | LogP ~5; high Caco-2 permeability (ADMET favorable) | MAPK inhibitor; antifungal and anti-inflammatory activity | Reflux of 4-chloro-2-(indol-1-yl)aniline with 4-hydroxybenzaldehyde | |

| (S)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone | Pyrrolidine-3-amine linked to 2-fluorophenyl via methanone | Purity 97%; CAS 1286209-02-6 | Intermediate for bioactive molecules (e.g., kinase inhibitors) | Reductive amination or coupling of fluorophenyl carbonyl with 3-aminopyrrolidine |

Key Findings:

Structural Influence on Bioactivity: Indole substitution position critically affects receptor binding. For example, AM-2201 (indole-3-yl) acts as a CB1 agonist, while indole-4-yl derivatives (e.g., the target compound) may target distinct pathways like MAPK inhibition . Pyrrolidine derivatives exhibit reduced potency compared to morpholinoethyl-substituted cannabinoids, as seen in pyrrole-derived analogs (e.g., 50% lower CB1 affinity vs. indole derivatives) .

Physicochemical Properties :

- Solubility and melting points correlate with aromatic substituents. AM-2201’s fluoropentyl chain enhances lipophilicity, whereas hydroxyl or amine groups (e.g., in compound 8 from ) improve aqueous solubility .

Synthetic Complexity: Bis-heterocyclic compounds (e.g., 7b) require multi-step condensations , while simpler methanones (e.g., fluorophenyl-pyrrolidine derivatives) are synthesized via reductive amination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.